N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Description
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a fluorinated chlorophenyl group
Properties
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-14-7-4-8-15(20)13(14)10-22-23-18(25)16-12(9-21-17(16)24)11-5-2-1-3-6-11/h1-8,10,12,16H,9H2,(H,21,24)(H,23,25)/b22-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEISVIDWGYIAT-YVNNLAQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=O)N1)C(=O)N/N=C\C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-oxo-4-phenylpyrrolidine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler amines or alcohols .
Scientific Research Applications
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorinated aromatic compounds. Examples include:
- 2-chloro-N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide
- 7-chloro-4-aminoquinoline derivatives
Uniqueness
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring with a fluorinated chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
